6H-Pyrimido[5,4-d][1,2]oxazine
Description
6H-Pyrimido[5,4-d][1,2]oxazine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused with a 1,2-oxazine moiety. The 1,2-oxazine scaffold contains oxygen and nitrogen atoms in adjacent positions within a six-membered ring, contributing to unique electronic and steric properties . Its synthesis often involves multi-step strategies, such as reverse electron demand Diels–Alder reactions, highlighting its synthetic complexity .
Properties
CAS No. |
144494-90-6 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.126 |
IUPAC Name |
6H-pyrimido[5,4-d]oxazine |
InChI |
InChI=1S/C6H5N3O/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4,9H |
InChI Key |
CXMGYOJWJXVACC-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=NC2=CON1 |
Synonyms |
1H-Pyrimido[5,4-d][1,2]oxazine (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of 6H-Pyrimido[5,4-d][1,2]oxazine and Analogous Heterocycles
Key Insights :
- The 1,2-oxazine isomer’s direct N–O bond confers distinct electronic effects compared to 1,3-oxazines, influencing interactions with biological targets.
- Pyrimidoisoindoles lack oxygen but exhibit similar fused-ring complexity, leading to divergent physicochemical properties (e.g., pKa ~2.38–3.46 for pyrimidoisoindoles vs. unmeasured for 6H-Pyrimido[5,4-d][1,2]oxazine).
Key Insights :
- 6H-Pyrimido[5,4-d][1,2]oxazine synthesis is less explored than 1,3-oxazines, which benefit from established multi-component reactions.
- Natural 1,2-oxazines (e.g., raistrickindole A) often require enzymatic or chiral catalysts, complicating scalability.
Table 3: Bioactivity Comparison
Physicochemical and Metabolic Properties
- 6H-Pyrimido[5,4-d][1,2]oxazine: Limited solubility data; predicted to have moderate lipophilicity due to fused aromatic system.
- Pyrimidoisoindoles : Exhibit weak basicity (pKa 2.38–3.46) and form stable cyclodextrin complexes, enhancing bioavailability.
- Metabolism : Pyrimidoisoindoles undergo electrochemical oxidation to N-oxides, suggesting similar pathways for 6H-Pyrimido[5,4-d][1,2]oxazine.
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